molecular formula C22H14F4N4O7 B11112669 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

Cat. No.: B11112669
M. Wt: 522.4 g/mol
InChI Key: RKJDLPNXOMBZRT-UHFFFAOYSA-N
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Description

4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a complex organic compound characterized by the presence of nitro groups, benzamide moieties, and a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps:

    Amidation: The formation of benzamide moieties involves the reaction of nitrobenzoic acid derivatives with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moieties can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

    Substituted Benzamides: Substitution reactions can yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and benzamide moieties can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The tetrafluoroethoxy group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: A simpler analog with similar nitro and benzamide functionalities.

    N-(4-Nitrophenyl)benzamide: Another analog with a single nitro group and benzamide moiety.

    2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Contains the tetrafluoroethoxy group but lacks the nitro and benzamide functionalities.

Uniqueness

4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to the combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H14F4N4O7

Molecular Weight

522.4 g/mol

IUPAC Name

4-nitro-N-[3-[(4-nitrobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

InChI

InChI=1S/C22H14F4N4O7/c23-21(24)22(25,26)37-18-10-5-14(27-19(31)12-1-6-15(7-2-12)29(33)34)11-17(18)28-20(32)13-3-8-16(9-4-13)30(35)36/h1-11,21H,(H,27,31)(H,28,32)

InChI Key

RKJDLPNXOMBZRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)OC(C(F)F)(F)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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